

An In-depth Technical Guide to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Cat. No.: B1348994

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid** (CAS No: 510739-83-0), a key chemical intermediate in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and its derivatives are fundamental to the synthesis of a wide array of pharmacologically active molecules. This document details the physicochemical properties, a robust and logical synthetic pathway with a detailed experimental protocol, and explores the compound's utility as a versatile building block in the development of novel therapeutics. The insights provided are tailored for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.

Core Compound Identification and Physicochemical Properties

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid is a derivative of isonicotinic acid (piperidine-4-carboxylic acid), featuring an N-acylation with a 4-methoxybenzoyl (anisoyl) group. This structural combination is significant: the piperidine ring offers a conformationally constrained scaffold, the carboxylic acid serves as a versatile synthetic handle for amide coupling or esterification, and the 4-methoxybenzoyl moiety can influence pharmacokinetic properties and target binding.

While extensive experimental data for this specific intermediate is not widely published, its core properties can be reliably established.

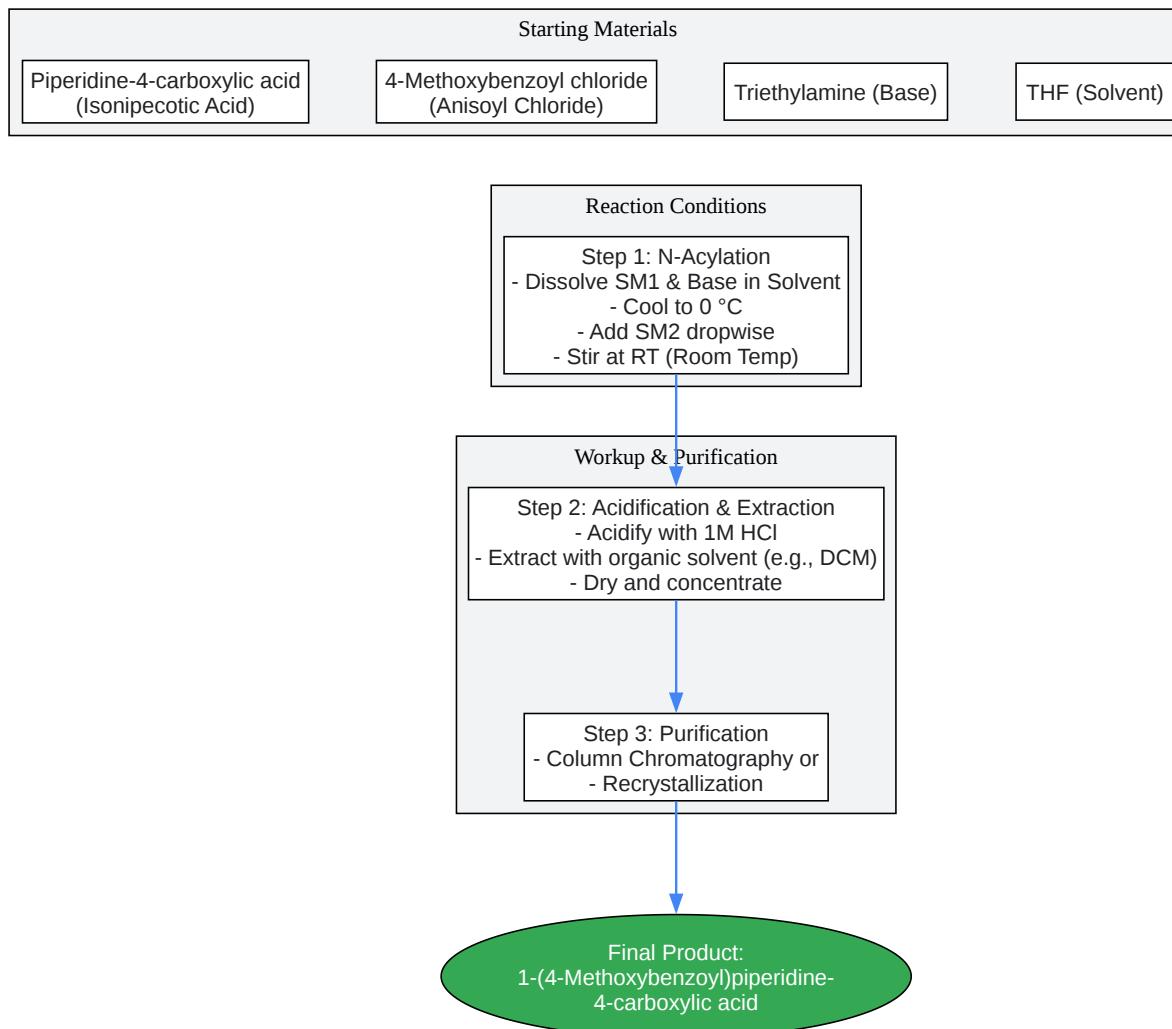
Table 1: Physicochemical Properties of **1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid**

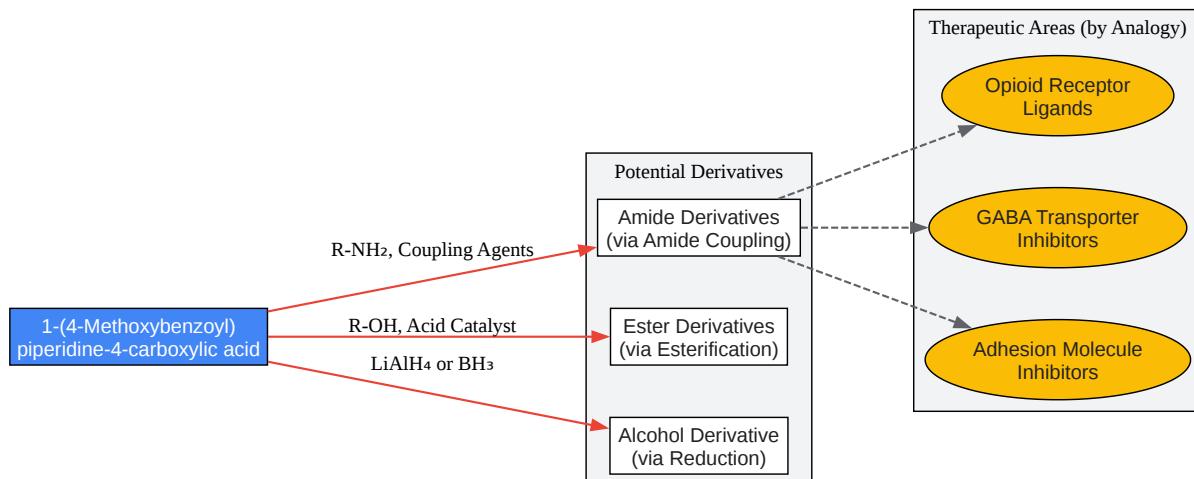
Property	Value	Source
CAS Number	510739-83-0	[1]
IUPAC Name	1-(4-methoxybenzoyl)piperidine-4-carboxylic acid	-
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[1]
Molecular Weight	263.29 g/mol	[1] [2]
Canonical SMILES	COC1=CC=C(C=C1)C(=O)N2 CCC(CC2)C(=O)O	-
Physical Form	Solid (predicted)	-
Purity Specification	≥95% (typical for commercial grade)	[2]

 alt text

Synthesis and Mechanistic Rationale

The synthesis of **1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid** is most logically achieved via the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This well-established transformation, a variant of the Schotten-Baumann reaction, provides a high-yielding and scalable route to the target compound.


Causality of Experimental Design


The chosen synthetic strategy is predicated on the nucleophilic nature of the secondary amine on the piperidine ring and the electrophilic nature of the acyl chloride.

- Starting Materials: Piperidine-4-carboxylic acid (isonipecotic acid) is a readily available and cost-effective starting material.[\[3\]](#) 4-Methoxybenzoyl chloride (anisoyl chloride) is the corresponding acylating agent.

- **Base Selection:** A non-nucleophilic organic base, such as triethylamine (TEA), is critical. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the piperidine's nitrogen atom, which would render it non-nucleophilic and halt the reaction. An excess of the base is used to drive the reaction to completion.
- **Solvent Choice:** An inert aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is ideal. These solvents effectively dissolve the starting materials without participating in the reaction. THF is particularly suitable for reactions involving acid chlorides.
- **Reaction Conditions:** The reaction is typically performed at a reduced temperature (0 °C) during the addition of the acyl chloride. This is a crucial control measure to manage the exothermic nature of the acylation, minimizing potential side reactions and ensuring selectivity. Allowing the reaction to proceed to room temperature ensures completion.

Proposed Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 510739-83-0 CAS MSDS (1-(4-METHOXY-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 510739-83-0 1-(4-Methoxybenzoyl)-4-piperidinecarboxylic acid AKSci 4589AE [aksci.com]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1348994#1-4-methoxybenzoyl-piperidine-4-carboxylic-acid-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com